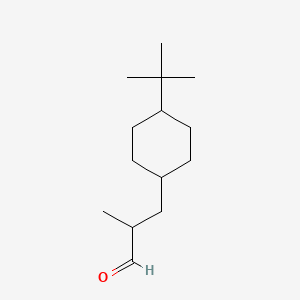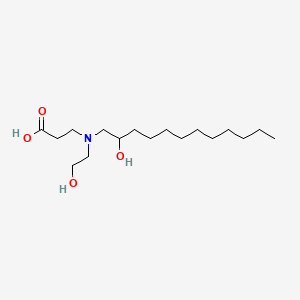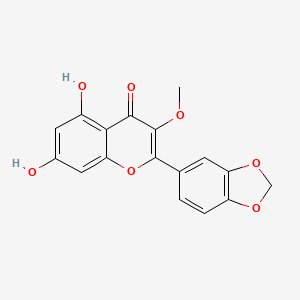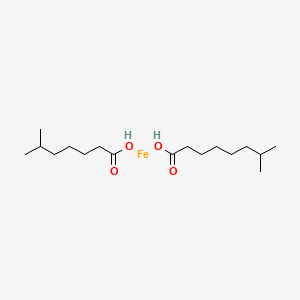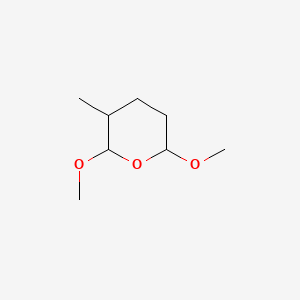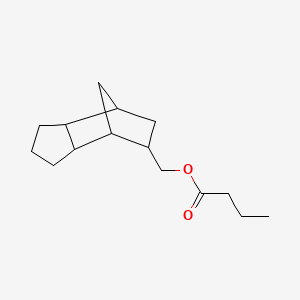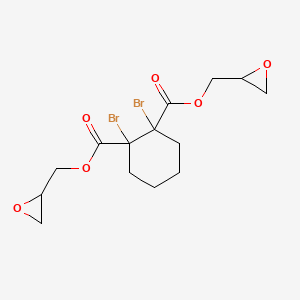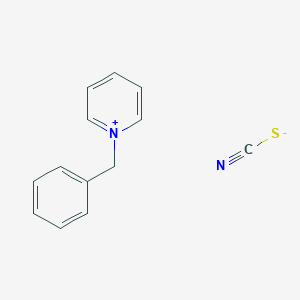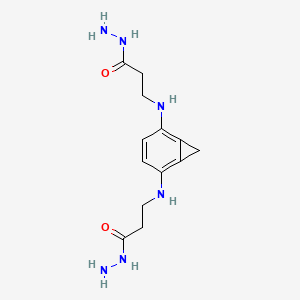
N-N'-(Methylene-p-phenylene)bis(beta-alaninohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-N’-(Methylene-p-phenylene)bis(beta-alaninohydrazide) typically involves the reaction of p-phenylenediamine with beta-alanine hydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
N-N’-(Methylene-p-phenylene)bis(beta-alaninohydrazide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-N’-(Methylene-p-phenylene)bis(beta-alaninohydrazide) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be utilized in the study of enzyme interactions and protein modifications. In medicine, its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments . Additionally, it has industrial applications in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-N’-(Methylene-p-phenylene)bis(beta-alaninohydrazide) involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biochemical effects, including inhibition or activation of enzymatic activity and modulation of signaling pathways . The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-N’-(Methylene-p-phenylene)bis(beta-alaninohydrazide) can be compared with other similar compounds, such as N,N’-bis(2-aminoethyl)ethylenediamine and N,N’-bis(3-aminopropyl)ethylenediamine. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture . The uniqueness of N-N’-(Methylene-p-phenylene)bis(beta-alaninohydrazide) lies in its specific arrangement of aromatic rings and hydrazine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
93893-46-0 |
|---|---|
Molecular Formula |
C13H20N6O2 |
Molecular Weight |
292.34 g/mol |
IUPAC Name |
3-[[5-[(3-hydrazinyl-3-oxopropyl)amino]-2-bicyclo[4.1.0]hepta-1,3,5-trienyl]amino]propanehydrazide |
InChI |
InChI=1S/C13H20N6O2/c14-18-12(20)3-5-16-10-1-2-11(9-7-8(9)10)17-6-4-13(21)19-15/h1-2,16-17H,3-7,14-15H2,(H,18,20)(H,19,21) |
InChI Key |
ZPNXWVIAVODCDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C21)NCCC(=O)NN)NCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


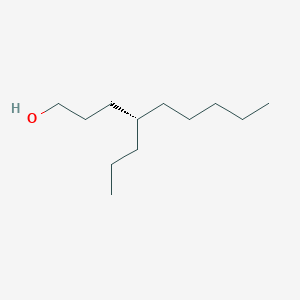
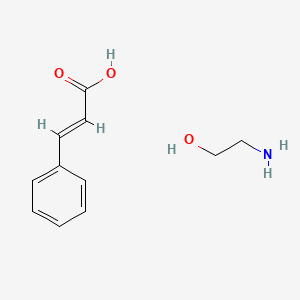
![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
